
6-Benzamidohexanoic acid
Vue d'ensemble
Description
6-Benzamidohexanoic acid, also known as AHX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fibrinolytic agents, which are used to dissolve blood clots in the body. AHX has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 6-Benzamidohexanoic acid involves the activation of plasminogen, a protein that is involved in the breakdown of blood clots. 6-Benzamidohexanoic acid binds to plasminogen and converts it into plasmin, which is an enzyme that breaks down fibrin, the protein that forms blood clots. This leads to the dissolution of blood clots and the restoration of blood flow.
Effets Biochimiques Et Physiologiques
In addition to its fibrinolytic activity, 6-Benzamidohexanoic acid has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of blood viscosity, and the stimulation of the production of nitric oxide. 6-Benzamidohexanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-Benzamidohexanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to the use of 6-Benzamidohexanoic acid in lab experiments. It can be difficult to obtain in large quantities, and its fibrinolytic activity can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 6-Benzamidohexanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic applications for 6-Benzamidohexanoic acid, such as its potential use in the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Benzamidohexanoic acid, and to determine its safety and efficacy in human clinical trials.
Applications De Recherche Scientifique
6-Benzamidohexanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in detail. One of the most promising applications of 6-Benzamidohexanoic acid is in the treatment of thrombosis, a condition in which blood clots form in the body. 6-Benzamidohexanoic acid has been shown to have fibrinolytic activity, which means that it can dissolve blood clots. This makes it a potentially useful treatment for a range of conditions, including deep vein thrombosis, pulmonary embolism, and stroke.
Propriétés
Numéro CAS |
956-09-2 |
|---|---|
Nom du produit |
6-Benzamidohexanoic acid |
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
6-benzamidohexanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |
Clé InChI |
LFCIOBCYMAQQBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Autres numéros CAS |
956-09-2 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

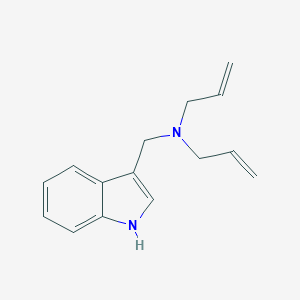
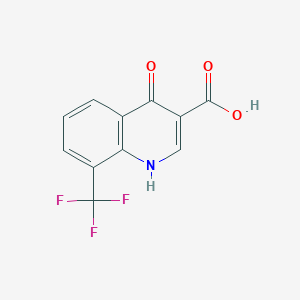
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
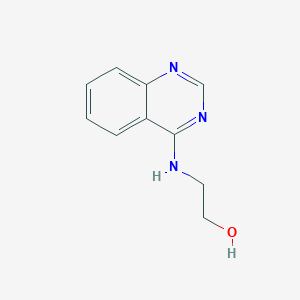
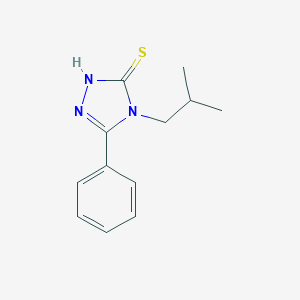
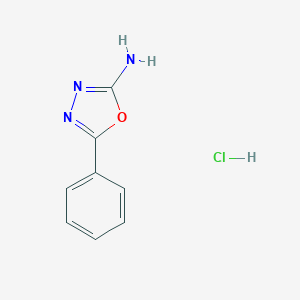
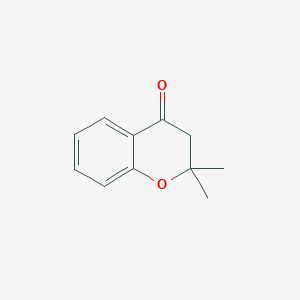
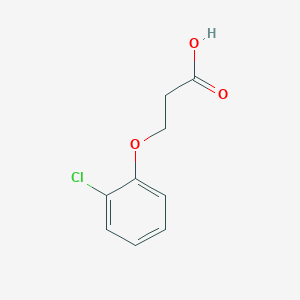
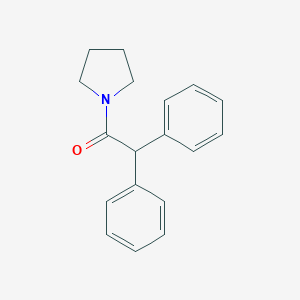
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
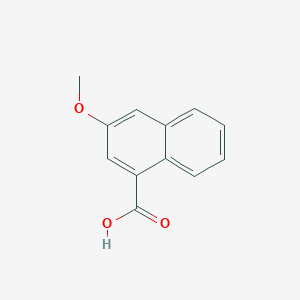
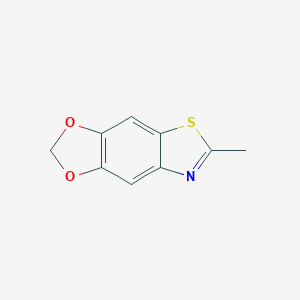
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)